molecular formula C9H11ClSi B097054 Chloro(methyl)(phenyl)(vinyl)silane CAS No. 17306-05-7

Chloro(methyl)(phenyl)(vinyl)silane

Cat. No. B097054
CAS RN: 17306-05-7
M. Wt: 182.72 g/mol
InChI Key: GSXJAPJSIVGONK-UHFFFAOYSA-N
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Description

Chloro(methyl)(phenyl)(vinyl)silane is a compound that is part of a broader class of organosilanes, which are silicon-containing compounds with various organic substituents. These compounds are of interest due to their potential applications in materials science, organic synthesis, and surface modification of materials.

Synthesis Analysis

The synthesis of related phosphinoalkylsilane compounds has been achieved through different methods, including the reaction of alkyl(chloro)silanes with Ph2PCH2Li·tmeda at low temperatures or by ultraviolet irradiation of chloro(vinyl)silanes with phosphine derivatives . These methods could potentially be adapted for the synthesis of chloro(methyl)(phenyl)(vinyl)silane, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of chloro(methyl)(phenyl)(vinyl)silane is not directly discussed, the structure of related compounds has been characterized using nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^31P NMR . These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to infer the structure of chloro(methyl)(phenyl)(vinyl)silane.

Chemical Reactions Analysis

The reactivity of organosilanes can be complex, as demonstrated by the grafting of methylvinyldichlorosilane onto mineral surfaces . This process involves the hydrolysis of the silane and subsequent grafting of the hydrolysis products onto the mineral, resulting in a vinylic derivative of the mineral. Similar reactivity could be expected for chloro(methyl)(phenyl)(vinyl)silane, particularly in the presence of hydrochloric acid and alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(methyl)(phenyl)(vinyl)silane can be inferred from related compounds. For instance, the hydrolysis of methylvinyldichlorosilane leads to the formation of methylvinylcyclosiloxanes, which are oils . The properties of these oils, such as viscosity and boiling point, can provide insights into the expected properties of chloro(methyl)(phenyl)(vinyl)silane. Additionally, the dehydrochlorination of trichloro(2,3-dichloropropyl)silane results in the formation of vinyl-silanes, which suggests that chloro(methyl)(phenyl)(vinyl)silane may also undergo similar dehydrochlorination reactions .

Scientific Research Applications

Photoinitiation of Polymerization

Chloro(methyl)(phenyl)(vinyl)silane and related compounds have been explored for photoinitiating cationic polymerization. Studies have shown that poly(methyl phenyl silane) can be combined with addition-fragmentation agents for the polymerization of cyclic ethers, alkyl ethers, and vinyl monomers. This process extends the spectral response and involves radical addition and fragmentation to initiate polymerization of related monomers (Hepuzer, Küçüktönbeki̇ci̇, & Yagcı, 2000).

Synthesis of Thiophene Derivatives

Research on thiophene derivatives containing silicon, such as 2-(thienyl)silane, 5-methyl- and 5-chloro-2-thienylsilane, has been conducted. These compounds are synthesized from corresponding thienyltrichlorosilyl compounds and lithium aluminium hydride. Phenylvinyl-(2-thienyl)silane, for instance, is prepared by the reduction of phenyl vinyl(2-thienyl)chlorosilane (Gronowitz & Hörnfeldt, 2004).

Synthesis of (aminoalkoxy)silanes

The synthesis of vinyl- and phenyl(aminoalkoxy)silanes involves the silylation of alkanolamines with vinyl- and phenyltriethoxysilanes in the presence of metallic sodium. These compounds have been characterized, including their physical and chemical properties and IR spectra (Mehrotra & Bajaj, 1970).

Polymerization in Lithium Ion Batteries

Polysilane-based ceramics, synthesized from compounds like poly(methyl(phenyl)silane) and poly(methyl(phenyl)silane-co-methyl(vinyl)silane), have been used as precursors for anodes in lithium-ion batteries. These ceramics show excellent cycling performance and maintain capacities after extensive charge/discharge cycles (Huh et al., 2014).

Catalysis of Hydrosilylation

Catalytic, synthetic, and analytical investigations have been conducted on the hydrosilylation of vinyltri(chloro, methyl)silanes by tri(chloro, methyl)silanes in the presence of palladium phosphine complexes. This process typically results in the formation of 1,2-bis(silyl)ethanes (Marciniec et al., 1985).

Adhesion of Silicone Elastomers

The adhesion of silicone elastomers on aluminum alloys, particularly in the context of using methyl phenyl vinyl silicone rubber, has been studied. Different primer formulations based on their chemical composition, including silanes, have been used to enhance this adhesion. The formulations' efficiency varies with the metal surface topography (Grard, Bélec, & Perrin, 2020).

Safety And Hazards

Chloro(methyl)(phenyl)(vinyl)silane is combustible and may be corrosive to metals . It causes severe skin burns and eye damage . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place, kept cool, and stored in a corrosive-resistant container with a resistant inner liner .

properties

IUPAC Name

chloro-ethenyl-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXJAPJSIVGONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884965
Record name Benzene, (chloroethenylmethylsilyl)-
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Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethylvinylchlorosilane

CAS RN

17306-05-7
Record name (Chloroethenylmethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17306-05-7
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Record name Vinylmethyl(phenyl)chlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloroethenylmethylsilyl)-
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Record name Benzene, (chloroethenylmethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethylphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560
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Record name VINYLMETHYL(PHENYL)CHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Sun, Y Zhou, R Gu, X Li, A Liu, X Zhang - Nature Communications, 2022 - nature.com
Transition-metal catalyzed carbosilylation of alkenes using carbon electrophiles and silylmetal (-B, -Zn) reagents as the nucleophiles offers a powerful strategy for synthesizing …
Number of citations: 5 www.nature.com
CH Xu, ZQ Xiong, JH Qin, XH Xu, JH Li - Organic Letters, 2023 - ACS Publications
An electroreductive cross-coupling of prop-2-yn-1-yl acetates with chloro(vinyl)silanes for producing tetrasubstituted silylallenes is developed. The method enables the formation of a …
Number of citations: 4 pubs.acs.org
F Popp, JB Nätscher, JO Daiss, C Burschka… - …, 2007 - ACS Publications
A series of triorganyl(2,4,6-trimethoxyphenyl)silanes containing various combinations of acid-labile protecting groups for silicon, including allyl, 2,6-dimethoxyphenyl, mesityl, 4-…
Number of citations: 29 pubs.acs.org

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